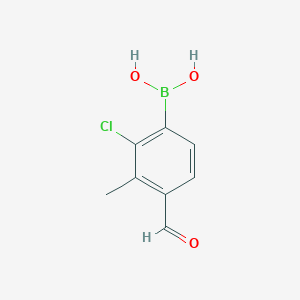

2-Chloro-4-formyl-3-methylphenylboronic acid

Overview

Description

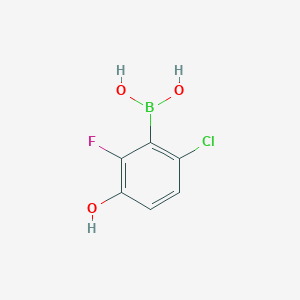

“2-Chloro-4-formyl-3-methylphenylboronic acid” is a chemical compound with the molecular formula C8H8BClO3 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied area in organic chemistry. The Suzuki-Miyaura coupling is a common method used for creating carbon-carbon bonds using boronic acids . Protodeboronation of pinacol boronic esters has also been reported .Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with a chloro group, a formyl group, and a methyl group . The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis

Boronic acids are versatile compounds in organic synthesis. They can undergo a variety of reactions, including Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction . Protodeboronation of pinacol boronic esters has also been reported .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 198.41 .Scientific Research Applications

Bioorthogonal Chemistry

2-Chloro-4-formyl-3-methylphenylboronic acid and related boronic acids have been explored for their potential in bioorthogonal chemistry. One study demonstrated the rapid formation of a stable boron-nitrogen heterocycle in a neutral aqueous solution, which is useful for bioorthogonal coupling reactions. This reaction was shown to be orthogonal to protein functional groups and the resulting conjugate was stable under SDS-PAGE analysis, indicating its potential for protein conjugation in physiologically compatible conditions (Dilek et al., 2015).

Crystallography and Molecular Structure

The crystal structures of various halophenylboronic acids, including 4-chlorophenylboronic acid, have been reported, providing insights into their supramolecular architecture. These studies have shown that the molecules are held together by O−H···O interactions formed by −B(OH)2 groups and that the type of halogen substituent can influence crystal packing and the formation of three-dimensional structures with channels occupied by water molecules, which is significant for understanding the reactivity and interaction of these compounds (Shimpi et al., 2007).

Safety and Hazards

The safety data sheet for “2-Chloro-4-formyl-3-methylphenylboronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust or fumes, avoid contact with skin and eyes, and to use personal protective equipment .

Future Directions

Boronic acids and their derivatives have found extensive use in organic synthesis, medicinal chemistry, and materials science . The development of new synthetic methods and applications involving boronic acids is an active area of research . Therefore, “2-Chloro-4-formyl-3-methylphenylboronic acid” and similar compounds may have potential for future research and applications.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-formyl-3-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound, as an organoboron reagent, plays a crucial role in this reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This results in the synthesis of new organic compounds, contributing to various chemical reactions and processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound plays a crucial role, is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s action can be influenced by factors such as temperature, pH, and the presence of other chemical groups .

properties

IUPAC Name |

(2-chloro-4-formyl-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO3/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEPSLHUTAEFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C=O)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

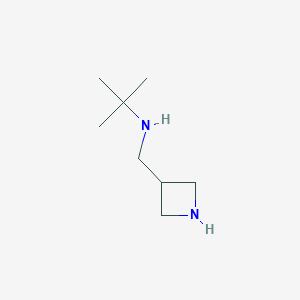

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B1466065.png)

![tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B1466067.png)

amine](/img/structure/B1466086.png)